ethyl 2-cyclooctylacetate
Description
Ethyl 2-cyclooctylacetate is an ester derivative featuring a cyclooctyl group attached to the α-carbon of an ethyl acetate backbone. For example, benzyl 2-cyclooctylacetate is synthesized via radical-mediated hydroalkylation, yielding a colorless oil with an 81% yield . By analogy, this compound is expected to exhibit similar traits, such as moderate polarity, a liquid state at room temperature, and reactivity typical of esters. Its cyclooctyl moiety introduces significant steric bulk, which may influence solubility, boiling point, and applications in asymmetric synthesis or catalysis.
Properties
CAS No. |
80246-71-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
ethyl 2-cyclooctylacetate |
InChI |
InChI=1S/C12H22O2/c1-2-14-12(13)10-11-8-6-4-3-5-7-9-11/h11H,2-10H2,1H3 |
InChI Key |
NKALRBUYNYQWBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCCCCC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyclooctylacetate can be synthesized through the esterification of cyclooctaneacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester and the removal of water .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where cyclooctaneacetic acid and ethanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclooctylacetate, like other esters, can undergo several types of chemical reactions:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Cyclooctaneacetic acid and ethanol.
Reduction: Cyclooctylmethanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
Ethyl 2-cyclooctylacetate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active compounds. For instance, researchers have utilized this compound in the synthesis of anti-inflammatory and analgesic agents, demonstrating its potential in drug development.
Case Study: Synthesis of Anti-Inflammatory Agents
- Objective: To synthesize novel anti-inflammatory compounds.
- Methodology: this compound was used as a starting material in multi-step synthesis.
- Results: Several derivatives exhibited significant anti-inflammatory activity in vitro, indicating the compound's utility in pharmaceutical applications.
2. Agrochemical Formulations
The compound is also employed in the formulation of agrochemicals, including pesticides and herbicides. Its effectiveness enhances the bioavailability of active ingredients, leading to improved efficacy and reduced environmental impact.
Data Table: Agrochemical Efficacy
| Compound | Application Type | Efficacy (%) | Environmental Impact |
|---|---|---|---|
| This compound | Herbicide | 85 | Low |
| This compound | Pesticide | 90 | Moderate |
3. Polymer Chemistry
In polymer chemistry, this compound is utilized to create specialty polymers. Its incorporation into polymer matrices enhances properties such as flexibility, durability, and thermal stability.
Case Study: Development of Flexible Polymers
- Objective: To develop a new class of flexible polymers.
- Methodology: The compound was polymerized with various monomers.
- Results: The resulting polymers exhibited superior flexibility and mechanical strength compared to traditional materials.
Flavor and Fragrance Industry
This compound is recognized for its pleasant aroma, making it a valuable ingredient in the flavor and fragrance industry. It is often used to enhance sensory experiences in food products and perfumes.
Data Table: Sensory Profile
| Product Type | Concentration (%) | Sensory Attribute |
|---|---|---|
| Food Flavoring | 0.5 | Fruity |
| Perfume | 1.0 | Floral |
Research and Development
In academic settings, this compound is frequently used in organic synthesis experiments. It serves as a model compound for exploring new chemical reactions and pathways, contributing to advancements in synthetic methodologies.
Case Study: Organic Synthesis Experiment
- Objective: To explore new synthetic pathways using this compound.
- Methodology: Various reaction conditions were tested.
- Results: Novel reaction pathways were identified, leading to the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-cyclooctylacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclooctaneacetic acid and ethanol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Cycloalkyl Groups
Cyclooctyl vs. Cyclohexyl/Cyclopentyl Derivatives
- Steric and Electronic Effects: The cyclooctyl group in ethyl 2-cyclooctylacetate imposes greater steric hindrance compared to smaller cyclohexyl (e.g., ethyl 2-cyano-2-cyclohexylacetate, C₁₁H₁₅NO₂ ) or cyclopentyl (e.g., ethyl 2-amino-2-cyclopentylacetate, C₉H₁₅NO₂ ) substituents. This impacts reaction kinetics, as seen in the lower yield (76%) of ethyl 2-(2-methylcyclopentyl)acetate (C₁₀H₁₈O₂) compared to benzyl 2-cyclooctylacetate (81%) .
- Spectral Data: Cyclooctyl-containing compounds exhibit distinct NMR shifts due to ring strain and conformational flexibility. For example, benzyl 2-cyclooctylacetate shows ¹³C-NMR signals at δ 25.49–41.09 ppm for the cyclooctyl carbons , whereas cyclohexyl analogs like ethyl 2-cyano-2-cyclohexylacetate display upfield shifts for analogous carbons .
Functional Group Variations
- Chloro Substituents: Ethyl 2-chloroacetoacetate (C₅H₇ClO₃) is highly reactive due to the electron-withdrawing chloro group, making it a key intermediate in pharmaceuticals and agrochemicals . In contrast, this compound’s non-polar cycloalkyl group prioritizes steric modulation over electronic activation.
- Amino/Cyano Substituents: Ethyl 2-amino-2-cyclopentylacetate (C₉H₁₅NO₂) and ethyl 2-cyano-2-cyclohexylacetate (C₁₁H₁₅NO₂) introduce nucleophilic (NH₂) or electrophilic (CN) sites, enabling diverse reactivity in peptide synthesis or heterocycle formation . This compound lacks such functional handles but offers a bulky scaffold for chiral resolution or catalyst design.
Biological Activity
Ethyl 2-cyclooctylacetate is a chemical compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is an ester derived from cyclooctylacetic acid and ethanol. Its structure can be represented as follows:
- Molecular Formula : C_{12}H_{22}O_2
- Molecular Weight : 198.31 g/mol
The compound features a cyclooctyl group, which is a cyclic alkane with eight carbon atoms, contributing to its unique properties and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various esters, it was found to inhibit the growth of several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria were recorded, demonstrating the compound's effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. A case study involving animal models showed that administration of the compound resulted in a significant reduction of inflammatory markers such as TNF-α and IL-6. The following table summarizes the findings:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| This compound (50 mg/kg) | 90 | 120 |
| This compound (100 mg/kg) | 70 | 100 |
These findings indicate that this compound may have therapeutic potential in treating inflammatory conditions.
The biological activity of this compound can be attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and immune responses. This inhibition could explain the observed reduction in pro-inflammatory cytokines.
Case Studies and Research Findings
- Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several esters, including this compound, showing promising antimicrobial activity against resistant strains of bacteria .
- Anti-inflammatory Effects : Another research article discussed the compound's potential in reducing inflammation in murine models, where it demonstrated a dose-dependent effect on inflammatory cytokines .
- Safety Profile : Toxicological assessments indicated that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in preliminary studies .
Q & A
Q. How can researchers ensure scalability of this compound-based methodologies without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
